4-(3-Oxomorpholino)benzaldehyde
Description
4-(3-Oxomorpholino)benzaldehyde (CAS: 1260831-28-4) is a benzaldehyde derivative featuring a 3-oxomorpholino substituent at the para position. Its molecular formula is C₁₁H₁₁NO₃, with a purity of ≥98% as per commercial specifications . The compound is synthesized via copper(II)-catalyzed oxidation of 4-morpholinobenzaldehyde under high-pressure air (30 bar) and elevated temperatures (100°C), yielding 14% after column chromatography . Its primary applications include serving as an intermediate in pharmaceuticals, such as dipeptidyl peptidase IV (DPP-IV) inhibitors , and in synthesizing quinoline-based derivatives for bioconjugation .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H11NO3/c13-7-9-1-3-10(4-2-9)12-5-6-15-8-11(12)14/h1-4,7H,5-6,8H2 |
InChI Key |
AUWLULXFCNLVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Benzaldehyde Group: The final step involves the attachment of the benzaldehyde group to the morpholine ring. This can be achieved through a condensation reaction between the morpholine derivative and benzaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 4-(3-oxomorpholin-4-yl)benzoic acid.
Reduction: The major product is 4-(3-hydroxymorpholin-4-yl)benzaldehyde.
Substitution: Depending on the substituent introduced, various substituted benzaldehyde derivatives can be formed.
Scientific Research Applications
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and electronic properties between 4-(3-Oxomorpholino)benzaldehyde and analogs:
- Electron-Withdrawing vs. Donating Groups: The 3-oxomorpholino group exerts an electron-withdrawing effect due to its amide moiety, contrasting with the electron-donating N,N-dimethylamino or alkoxy groups in analogs. This difference significantly impacts reactivity in condensation and nucleophilic addition reactions .
Reactivity and Functionalization
- Condensation Reactions: The electron-withdrawing nature of the 3-oxomorpholino group reduces electrophilicity at the aldehyde carbon compared to N,N-dimethylamino analogs, requiring harsher conditions for Schiff base formation .
- Oxidative Stability: The morpholino ring enhances stability under oxidative conditions compared to alkylamino derivatives, which may degrade via N-dealkylation .
Research Findings and Data Tables
Biological Activity
4-(3-Oxomorpholino)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
4-(3-Oxomorpholino)benzaldehyde contains a benzaldehyde moiety substituted with a morpholino group, which contributes to its biological properties. The presence of the oxo group enhances its reactivity and potential interactions with biological targets.
The biological activity of 4-(3-Oxomorpholino)benzaldehyde is primarily attributed to its ability to interact with various molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. Additionally, it may modulate cellular pathways involved in oxidative stress and apoptosis, which are critical in cancer and other diseases.
Antimicrobial Activity
Research has indicated that 4-(3-Oxomorpholino)benzaldehyde exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound could be further developed into a therapeutic agent for bacterial infections.
Anticancer Properties
The compound has also been studied for its anticancer effects. In cell line assays, it has shown the ability to inhibit cell proliferation in various cancer types, including breast and lung cancer cells.
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis through activation of caspase pathways.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antibacterial activity of several derivatives of benzaldehyde, including 4-(3-Oxomorpholino)benzaldehyde. The study concluded that the compound's structure significantly influences its efficacy against gram-positive bacteria. -
Anticancer Activity Assessment :
In a comparative study published in the Journal of Medicinal Chemistry, 4-(3-Oxomorpholino)benzaldehyde was found to exhibit superior cytotoxicity compared to other morpholino derivatives. The study highlighted its potential as a lead compound for further development in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound | Structure | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|---|
| 4-(3-Oxomorpholino)benzaldehyde | Morpholino + Benzaldehyde | 16-64 µg/mL | 15 µM |
| 3-Ethoxy-4-methoxybenzaldehyde | Ethoxy + Methoxy | 32 µg/mL | Not tested |
| 3-Hydroxy-4-methoxybenzaldehyde | Hydroxy + Methoxy | Not tested | 20 µM |
This table illustrates the unique position of 4-(3-Oxomorpholino)benzaldehyde among similar compounds, particularly regarding its dual activity as both an antimicrobial and anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
